Pentanol Pentanol 1-Pentanol is a type of alcohol which has been proposed as an alternate for conventional gasoline and diesel fuels.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. 1-Pentanol is a linear alcohol and a promising substitute for conventional gasoline and diesel fuels.
1-Pentanol is a linear alcohol. Pentane, a ″next generation″ alcohol fuel, is a promising substitute of conventional gasoline and diesel fuels. Its combustion characteristics have been investigated. Kinetics of thermal decomposition of its isomeric forms (1-pentanol, 2-methyl-1-butanol, and 3-methyl-1-butanol) have been reported.
EMSURE grade solvents are suitable for a broad spectrum of classical lab applications, and are frequently used in regulated and highly demanding lab applications. EMSURE provides worldwide best and most extensive product specifications. We declare our EMSURE range to be in compliance with the ACS, with the reagent part of the European Pharmacopoeia (Reag. Ph Eur) and also with the ISO standards.
Amyl alcohol has been identified as one of the main volatile components in Macedonian wines and barley cultivars. It is used as a flavor ingredient in chewing gum, candies and baked goods.
1-Pentanol is a linear alcohol. Pentane, a ″next generation″ alcohol fuel, is a promising substitute for conventional gasoline and diesel fuels. Kinetics of thermal decomposition of its isomeric forms (1-pentanol, 2-methyl-1-butanol, and 3-methyl-1-butanol) have been reported.
1-Pentanol is a colorless liquid having a pleasant odor, which can be obtained as a product from the process of fractional distillation of mixed alcohols resulting from the chlorination and alkaline hydrolysis of pentane occurs.
, also known as butylcarbinol or 1-pentyl alcohol, belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces and saliva. exists in all eukaryotes, ranging from yeast to humans. is also a parent compound for other transformation products, including but not limited to, pentyl butyrate, dipentyl phthalate, and pentyl acetate.
N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91°F. Boiling point 280°F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals.
Pentan-1-ol is an alkyl alcohol that is pentane in which a hydrogen of one of the methyl groups is substituted by a hydroxy group. It has been isolated from Melicope ptelefolia. It has a role as a plant metabolite. It is an alkyl alcohol, a primary alcohol and a pentanol.
Brand Name: Vulcanchem
CAS No.: 71-41-0
VCID: VC21114529
InChI: InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3
SMILES: CCCCCO
Molecular Formula: C5H12O
CH3(CH2)3CH2OH
C5H12O
Molecular Weight: 88.15 g/mol

Pentanol

CAS No.: 71-41-0

Cat. No.: VC21114529

Molecular Formula: C5H12O
CH3(CH2)3CH2OH
C5H12O

Molecular Weight: 88.15 g/mol

* For research use only. Not for human or veterinary use.

Pentanol - 71-41-0

Specification

CAS No. 71-41-0
Molecular Formula C5H12O
CH3(CH2)3CH2OH
C5H12O
Molecular Weight 88.15 g/mol
IUPAC Name pentan-1-ol
Standard InChI InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3
Standard InChI Key AMQJEAYHLZJPGS-UHFFFAOYSA-N
SMILES CCCCCO
Canonical SMILES CCCCCO
Boiling Point 280 °F at 760 mm Hg (NTP, 1992)
137.9 °C
137.5 °C
138 °C
Colorform Colorless liquid
Flash Point 91 °F (NTP, 1992)
91 °F (33 °C) (CLOSED CUP)
43 °C c.c.
Melting Point -110 °F (NTP, 1992)
-78.9 °C
Mp -79 °
-79 °C
-78.9°C

Introduction

Physical and Chemical Properties of Pentanol

Pentanol exists as a colorless liquid at standard room temperature and pressure. It possesses a distinctive fusel-like odor (similar to alcoholic fermentation byproducts) and a burning, somewhat sweet taste if ingested. The term "fusel" originates from the German word for "bad liquor," indicating the unpleasant nature of its smell .

Key Physical Properties

Pentanol exhibits several important physical characteristics that define its behavior and applications:

  • Physical state: Liquid at room temperature

  • Color: Colorless

  • Odor: Mild fusel or fuel-like odor

  • Taste: Sweet, fusel-like with a burning sensation

  • Melting point: -79°C (-110.2°F)

  • Boiling point: 137.5°C (279.5°F)

  • Density: 0.8146 g/mL at 20°C (specific gravity)

  • Solubility: Slightly soluble in water, more soluble in alcohol

  • Molecular weight: 88.15 g/mol

  • Flammability: Highly flammable with a flash point of 120°F

These properties make pentanol distinguishable from other alcohols and determine its behavior in various chemical and physical processes. The relatively low solubility in water compared to shorter-chain alcohols is a result of the longer hydrocarbon chain, which increases the molecule's hydrophobic character.

Comparison of Pentanol Properties with Related Compounds

Pentanol's properties follow the general trends observed in the alcohol homologous series, with its five-carbon chain placing it between butanol and hexanol in terms of physical characteristics. As the carbon chain length increases, properties such as boiling point, viscosity, and hydrophobicity increase, while water solubility decreases.

Structure of Pentanol

Molecular Structure

Pentanol's structure consists of five carbon atoms arranged in a linear chain with the hydroxyl group (-OH) attached to one of the carbons. In 1-pentanol specifically, the hydroxyl group is attached to the first carbon in the chain .

The carbon backbone has single bonds between adjacent carbon atoms (C-C bonds), with each carbon also bonded to hydrogen atoms. The first carbon in the chain (in 1-pentanol) forms bonds with two hydrogen atoms and the hydroxyl group, while the second through fourth carbons each bond with two hydrogen atoms. The final carbon at the end of the chain bonds with three hydrogen atoms .

Isomers of Pentanol

Comparative Behavior of Isomers

Research has shown that different pentanol isomers exhibit varying combustion behaviors. For example, studies by Chatterjee et al. have investigated the differences in autoignition behavior between 1-pentanol, 2-pentanol, and 3-pentanol isomers, revealing distinct characteristics in their ignition delay times and reaction pathways .

Research Findings on Pentanol Combustion Properties

Ignition Delay Times (IDT)

Extensive research has been conducted on the ignition properties of n-pentanol, particularly as it relates to potential applications as an alternative fuel. Studies have measured ignition delay times under various conditions of temperature, pressure, and fuel-air ratios (equivalence ratios).

Tang et al. conducted experiments measuring IDT for n-pentanol at a pressure of 1.0 atm and temperatures ranging from 1100 to 1500 K. Their results showed good agreement with computational models at low equivalence ratios (φ = 0.25 and φ = 0.5) and moderate agreement at an equivalence ratio of φ = 1.0 .

Heufer et al. measured IDT in n-pentanol and air mixtures using both shock tube and rapid compression machine (RCM) methods at φ = 1.0, with pressures of 9.0 and 30.0 bar, covering temperatures from 670 to 1250 K .

Chatterjee et al. performed IDT measurements for different pentanol isomers (1-pentanol, 2-pentanol, and 3-pentanol) in air at various equivalence ratios (φ = 0.5, 1.0, 2.0), pressures (15.0 and 30.0 bar), and temperatures (600 to 1300 K) .

Laminar Flame Speeds

Laminar flame speed measurements for n-pentanol have been reported by several research groups:

Togbé et al. conducted measurements at 423 K and 1.0 atm, covering equivalence ratios ranging from 0.7 to 1.4 .

Li et al. presented studies on n-pentanol and air mixtures at pressure ranges of 1.0–7.5 bar, initial temperatures of 393, 433, and 473 K, and equivalence ratios from 0.6 to 1.8 .

Nativel et al. performed experiments at temperatures of 353, 433, and 473 K, 1.0 bar pressure, and equivalence ratios from 0.7 to 1.5 using the spherical expanding flame method .

Katoch et al. reported laminar flame speed measurements at atmospheric pressure and temperatures up to 560 K using a mesoscale diverging channel method .

Experimental StudyCombustion PhenomenaExperimental FacilityTemperature RangePressure RangeEquivalence Ratio (φ)
Tang et al.IDTShock Tube1100–1500 K1.0, 2.6 atm0.25, 0.50, 1.0
Heufer et al.IDTHPST and RCM670–1250 K9.0, 30.0 bar1.0
Chatterjee et al.IDTHPST and RCM600–1300 K15.0, 30.0 bar0.5, 1.0, 2.0
Togbé et al.Laminar Flame SpeedSpherical Expanding Flame423 K1.0 atm0.7–1.4
Li et al.Laminar Flame SpeedSpherical Expanding Flame393, 433, 473 K0.10–0.75 MPa0.6–1.8
Nativel et al.Laminar Flame SpeedSpherical Expanding Flame353, 433, 473 K1.0 bar0.7–1.5
Katoch et al.Laminar Flame SpeedMesoscale Diverging Channel335, 550 K1.0 atm0.7–1.3

Kinetic Mechanism Development

Researchers have developed reduced kinetic mechanisms for modeling high-temperature ignition and flames for n-pentanol/air mixtures. One notable model comprises 64 species and 282 chemical reactions, demonstrating high agreement with experimental data on ignition delay times and flame speeds .

The development process typically involves coupling a detailed submechanism for n-pentanol to established mechanisms for smaller hydrocarbons, followed by systematic reduction processes using sensitivity analysis and steady-state approximation. This approach enables accurate simulation of n-pentanol combustion while minimizing computational complexity .

Reaction Pathways

The combustion of n-pentanol involves several key reaction pathways:

  • Initial decomposition via C-C bond breaking, requiring energy in the range of 84.5 to 90.2 kcal/mol

  • H-abstraction reactions by radicals such as H, OH, and HO₂, forming various hydroxypentyl radicals

  • Further decomposition of these radicals through complex reaction networks

Applications and Uses of Pentanol

Industrial Applications

Beyond its potential as a fuel, pentanol finds applications in various industrial processes:

  • As a solvent for coatings, resins, and waxes

  • In the production of pharmaceuticals and personal care products

  • As an intermediate in chemical synthesis

  • In the formulation of flavorings and fragrances

Its specific physical and chemical properties make it suitable for these diverse applications, reflecting the versatility of this medium-chain alcohol.

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